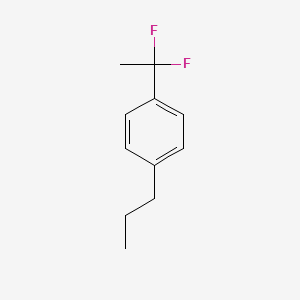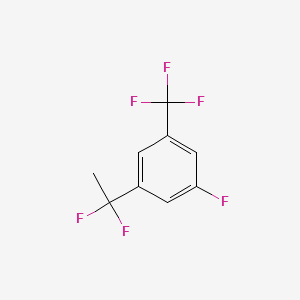
2,4-Dichloro-1-(2,2,2-trifluoroethyl)-benzene
Vue d'ensemble
Description
2,4-Dichloro-1-(2,2,2-trifluoroethyl)-benzene, commonly referred to as 2,4-Dichloro-1-trifluoroethylbenzene, is an organic compound that has a variety of applications in both scientific research and industry. It is a colorless, non-flammable liquid with a low boiling point and a low vapor pressure. 2,4-Dichloro-1-trifluoroethylbenzene is used as a solvent in a range of applications, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in organic synthesis and as a fuel additive.
Applications De Recherche Scientifique
Chromatographic Analysis
A chromatographic method using electron-capture detection was developed to determine residues of certain herbicides in water, involving the conversion of phenoxy acids to their 2,2,2-trichloroethyl or 2,2,2-trifluoroethyl esters, demonstrating the use of 2,4-Dichloro-1-(2,2,2-trifluoroethyl)-benzene in analytical chemistry (Mierzwa & Witek, 1977).
Agricultural Chemistry
This compound plays a role in the synthesis of agricultural chemicals. An example is the synthesis of an agricultural fungicide, where it served as a key intermediate (Madegard, Mestre, Raimond & Nöel, 1995).
Advanced Oxidation Processes
In studies of advanced oxidation processes for wastewater treatment, the degradation of 2,4-dichlorophenoxyacetic acid using hydrogen peroxide and UV light produced intermediates including 2,4-dichloro-1-(chloromethoxy)-benzene, highlighting its relevance in environmental chemistry (Sun & Pignatello, 1993).
Organic Synthesis
This chemical is used in organic synthesis, such as in the preparation of arylthioynamines, where (2,2,2-Trifluoroethylthio)benzenes react with lithium dialkylamides to yield arylthioynamines (Nakai, Tanaka, Setoi & Ishikawa, 1977).
Synthesis of Triazoles
It is also involved in the regioselective synthesis of 1-(2,6-Dichloro-4-Trifluoromethyl-phenyl)-4-Alkyl-1H-[1,2,3]-Triazoles, demonstrating its utility in the creation of complex organic compounds (Hu, Zhang, Ding, Lei & Zhang, 2008).
Baeyer-Villiger Reactions
In Baeyer-Villiger reactions, this compound is utilized in the context of selenium-catalyzed oxidations with aqueous hydrogen peroxide (ten Brink, Vis, Arends & Sheldon, 2001).
Diels–Alder Cycloaddition Reactions
It's used in Diels–Alder cycloaddition reactions, showcasing its importance in synthetic organic chemistry (Sridhar, Krishna & Rao, 2000).
Photocatalytic Oxidation
The compound plays a role in photocatalytic oxidation studies, such as the oxidation of 2,4-dichlorophenol by CdS in aqueous solutions (Tang & Huang, 1995).
Electrophilic Aromatic Chlorination
It's involved in electrophilic aromatic chlorination, where 2,2,2-trifluoroethanol is used as a solvent for haloperoxidase type activity and the oxychlorination of arenes (Ben-Daniel, de Visser, Shaik & Neumann, 2003).
Propriétés
IUPAC Name |
2,4-dichloro-1-(2,2,2-trifluoroethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2F3/c9-6-2-1-5(7(10)3-6)4-8(11,12)13/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLJMLXBCCKEDIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















